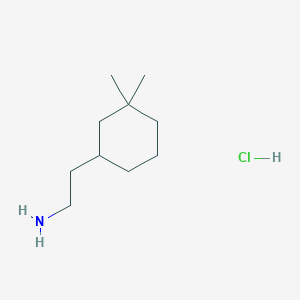

![molecular formula C14H25N3 B1485442 {3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2098087-83-1](/img/structure/B1485442.png)

{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Übersicht

Beschreibung

“{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is an organic compound . It contains a cyclohexylmethyl group attached to a pyrazol ring, which is further attached to a propyl group. The compound also contains a methylamine group .

Synthesis Analysis

The synthesis of amines like “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . Additionally, the Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis, can also be used .Molecular Structure Analysis

The molecular structure of “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” can be analyzed using spectroscopic techniques. The N-H stretching absorption in the infrared spectrum can provide information about the presence of the amine group . The 1H NMR spectrum can provide information about the hydrogens attached to the amine and those on carbons directly bonded to the amine .Chemical Reactions Analysis

Amines, including “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine”, can undergo a variety of chemical reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo S N 2 reactions with alkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” can be inferred from its structure. As an amine, it can act as a weak base . Its solubility in water and other solvents can be influenced by the presence of the cyclohexylmethyl and pyrazol groups.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

A series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives, which are structurally similar to {3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine, have been synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacterial strains . Most of the compounds exhibit potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis .

Antifungal Activity

The synthesized compounds were screened for their in vitro growth inhibiting activity against different strains of bacteria and fungi viz., Escherichia coli , Bacillus subtilis , Pseudomonas aeruginosa , S. aureus , Candida albicans and Cryptococcus neoformans . Compounds exhibit moderate to high antibacterial and antifungal activity .

Antimicrobial Activity

The compounds possessed a broad spectrum of activity against the tested microorganisms at MIC values between 500 and 1.95 μg/ml . Benzamide derivative 1d exhibited the greatest activity with MIC values of 1.95, 3.9, and 7.8 μg/ml against drug-resistant B. subtilis, B. subtilis, and S. aureus, respectively .

Antitumor Potential

Although not directly related to {3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine, a study has synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .

Drug Development

The structural assessment of the compounds was made on the basis of spectral data . This information can be useful in the development of new drugs.

Hemolytic Activity

The compounds showed no hemolytic activity up to 512 microg/mL in mammalian erythrocytes . This suggests that these compounds may have a good safety profile in terms of red blood cell damage.

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” could include further exploration of its synthesis methods, its potential uses in various chemical reactions, and its physical and chemical properties. Additionally, its potential applications in pharmaceuticals or other industries could be explored .

Eigenschaften

IUPAC Name |

3-[1-(cyclohexylmethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3/c1-15-9-5-8-14-10-16-17(12-14)11-13-6-3-2-4-7-13/h10,12-13,15H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPVLYJLYUSHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CN(N=C1)CC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1485360.png)

![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485363.png)

![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485364.png)

![methyl(3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485365.png)

![(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485367.png)

![(2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485368.png)

![(2E)-3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485369.png)

![2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B1485372.png)

![1-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485374.png)

![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485375.png)

![4-[1-(3-methylbutyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485381.png)

![4-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485382.png)